molecular formula C16H12NNaO3S B2836041 sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate CAS No. 2229667-84-7

sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate

Cat. No.: B2836041
CAS No.: 2229667-84-7
M. Wt: 321.33
InChI Key: JTLVSLFWXRRLMC-ASTDGNLGSA-M
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Description

sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is a complex organic compound that features a benzothiazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step might involve the formation of the pent-4-enoate moiety under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions could lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents. The presence of multiple functional groups could allow for interactions with various biological targets.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and furan rings could facilitate binding to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives or furan-containing molecules. Examples could be:

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 5-(Furan-2-yl)-2-thiophenecarboxaldehyde

Uniqueness

What sets sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness might make it particularly valuable in specific research or industrial applications.

Biological Activity

Sodium (4E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate is a complex organic compound notable for its unique structural features, including a benzothiazole ring and a furan ring. These structural characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

The compound can be synthesized through multi-step organic reactions, typically involving the formation of the benzothiazole ring followed by the introduction of the furan ring and the pent-4-enoate moiety. The synthesis often requires specific conditions, such as the presence of bases and suitable solvents to optimize yield and purity .

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The compound's structure allows it to engage with enzymes or receptors, potentially modulating their activity. The benzothiazole and furan rings may facilitate binding to specific biological targets, leading to diverse effects such as:

  • Antimicrobial Activity : Compounds containing benzothiazole and furan rings have been studied for their antimicrobial properties, which could make this compound a candidate for further investigation in this area.
  • Anticancer Potential : The structural components suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cell viability
Enzyme InhibitionModulation of enzyme activity

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antimicrobial properties against various pathogens. The presence of the furan moiety in this compound may enhance this activity through synergistic effects .
  • Anticancer Research : Research on similar compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells by interfering with critical signaling pathways .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with benzothiazole rings can effectively inhibit enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar effects .

Properties

IUPAC Name

sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S.Na/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16;/h1-6,9-10H,7-8H2,(H,18,19);/q;+1/p-1/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLVSLFWXRRLMC-ASTDGNLGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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